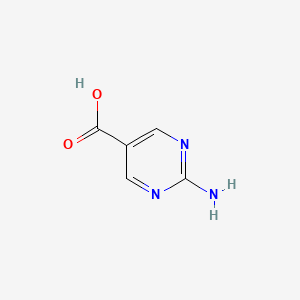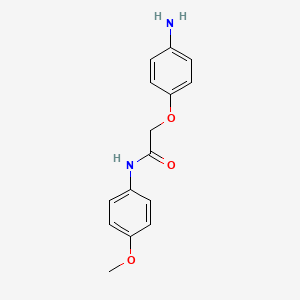
N-phenylthiophene-2-carboximidamide
Overview
Description
N-phenylthiophene-2-carboximidamide is a useful research compound. Its molecular formula is C11H10N2S and its molecular weight is 202.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
N-phenylthiophene-2-carboximidamide derivatives have been synthesized and evaluated for their biological activities. For instance, Prasad et al. (2017) synthesized ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives, demonstrating significant antibacterial activities when screened using the minimum inhibitory concentration (MIC) method (Prasad et al., 2017). Similarly, Pan et al. (2015) synthesized N-benzyl-N-phenylthiophene-2-carboxamide analogues showing potential as human enterovirus 71 inhibitors, highlighting the importance of the thiophene-2-carboxamide core for antiviral activity (Pan et al., 2015).
Electrophilic Substitution and Regioselective Synthesis
Electrophilic substitution of phenylthiophene derivatives, such as the 3-methyl-2-phenylthiophene, results in significant chemical transformations. These include the formation of substituted methylamines, ethylamines, and acetic acids, potentially leading to compounds with biological activity (Beaton et al., 1976). Additionally, Huang et al. (2009) developed an efficient Ag(I)-catalyzed regioselective cyclization of guanidine or isourea derivatives, leading to indole N-carboximidamides, showcasing high regioselectivity and good yields (Huang et al., 2009).
Advanced Material Applications
Polythiophenes, such as poly(2-thiophen-3-yl-malonic acid), have been synthesized and investigated for their potential applications in electrodialysis, wastewater treatment, and biomedical uses due to their excellent thermal stability and semiconductor properties (Bertran et al., 2010). Moreover, the electrochemical oxidation of 2-amino-3-cyano-4-phenylthiophene has indicated its potential as a new class of photoluminescent material, which could have applications in various fields including material science (Ekinci et al., 2000).
Safety and Hazards
Mechanism of Action
Target of Action
N-phenylthiophene-2-carboximidamide is an organic compound of the thiophene derivative class It has been used in the synthesis of a variety of organic compounds , suggesting it may interact with multiple targets.
Biochemical Pathways
Given its use as a molecular building block , it may be involved in the synthesis of various organic compounds and thus potentially affect multiple biochemical pathways.
Pharmacokinetics
Its bioavailability and pharmacokinetic profile would be influenced by factors such as its physicochemical properties, formulation, route of administration, and patient-specific factors .
Result of Action
As a molecular building block, it may contribute to the synthesis of various organic compounds, potentially influencing cellular processes such as signal transduction, gene expression, and metabolic regulation .
Biochemical Analysis
Biochemical Properties
N-phenylthiophene-2-carboximidamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can form complexes with proteins, altering their conformation and affecting their biological activity . These interactions highlight the compound’s potential as a modulator of biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse and multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In various cell types, this compound can modulate signaling pathways by interacting with key signaling molecules, leading to altered cellular responses . Furthermore, it can affect gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes . These changes in gene expression can subsequently impact cellular metabolism, leading to alterations in metabolic flux and the levels of various metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific biomolecules, such as enzymes or receptors, altering their activity and function . For example, it may inhibit enzyme activity by binding to the enzyme’s active site, preventing substrate access and catalytic activity . Additionally, this compound can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound exhibits stability under certain conditions, maintaining its biochemical activity for extended periods . It may undergo degradation under specific conditions, leading to a loss of activity . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell viability, proliferation, and differentiation . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental settings.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosages. At low doses, this compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At high doses, this compound can induce toxic or adverse effects, including cellular damage, organ toxicity, and systemic toxicity . Threshold effects have also been observed, where a specific dosage range is required to achieve the desired biochemical or cellular response . These findings underscore the importance of optimizing dosage regimens in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized through enzymatic reactions, leading to the formation of metabolites with distinct biochemical properties . The metabolic pathways of this compound may involve oxidation, reduction, or conjugation reactions, depending on the specific enzymes and cofactors involved . These metabolic processes can influence the compound’s overall activity and function, as well as its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms, depending on its physicochemical properties . Once inside the cell, this compound can interact with transporters or binding proteins that facilitate its distribution to specific cellular compartments . The localization and accumulation of the compound within cells can influence its activity and function, as well as its potential therapeutic effects.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its biochemical and cellular effects. This compound can be targeted to specific subcellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects . The subcellular localization of the compound can also influence its stability, activity, and function, as well as its potential therapeutic applications.
Properties
IUPAC Name |
N'-phenylthiophene-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c12-11(10-7-4-8-14-10)13-9-5-2-1-3-6-9/h1-8H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCORNHOUCUDCAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(C2=CC=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80436888 | |
| Record name | N'-phenylthiophene-2-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3737-39-1 | |
| Record name | N'-phenylthiophene-2-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1277346.png)
![1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine](/img/structure/B1277353.png)



![Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]-](/img/structure/B1277369.png)


![2-[4-(3-Phenylquinoxalin-2-yl)phenyl]propan-2-amine](/img/structure/B1277378.png)


